molecular formula C10H11N5O6P- B1240622 3',5'-cyclic AMP(1-)

3',5'-cyclic AMP(1-)

Cat. No.: B1240622
M. Wt: 328.2 g/mol
InChI Key: IVOMOUWHDPKRLL-KQYNXXCUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3',5'-cyclic AMP(1-) is an organophosphate oxoanion that is the conjugate base of 3',5'-cyclic AMP arising from deprotonation of the free phosphate OH group;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic AMP.
An adenine nucleotide containing one phosphate group which is esterified to both the 3'- and 5'-positions of the sugar moiety. It is a second messenger and a key intracellular regulator, functioning as a mediator of activity for a number of hormones, including epinephrine, glucagon, and ACTH.

Scientific Research Applications

Regulation in Glycogen Metabolism

Research indicates that 3',5'-cyclic AMP plays a significant role in the regulation of glycogen metabolism in the cerebral cortex. The conversion of inactive to active forms of glycogen phosphorylase and glycogen synthase, enzymes crucial for glycogen metabolism, correlates with changes in cyclic AMP concentrations. This relationship has been observed in conditions like hypothermia, where cyclic AMP concentrations decrease, affecting the metabolic rate and the interconversion of these enzymes (Lust & Passonneau, 1976).

Hormonal Mediation and Metabolic Responses

3',5'-cyclic AMP is involved in mediating various hormonal actions. It has been shown to induce hyperglycemia and influence steroidogenesis in humans. The substance has a biphasic response in plasma non-esterified fatty acid concentrations, indicating its role in diverse metabolic processes. These findings suggest 3',5'-cyclic AMP as a mediator for a variety of hormonal actions, supporting its role in biochemical pathways (Levine, 1968).

Influence on Parathyroid Hormone Action

Studies on dibutyryl cyclic adenosine 3',5'-monophosphate's effects on calcium and phosphate metabolism have provided insights into the potential role of 3',5'-AMP in parathyroid hormone action. The research indicates that dibutyryl cyclic 3',5' AMP can produce effects similar to parathyroid hormone, suggesting that 3',5' AMP may act as an intermediate in the mechanism of parathyroid hormone action, although some differences in the effects between the two have been noted (Rasmussen, Pechet, & Fast, 1968).

Properties

Molecular Formula

C10H11N5O6P-

Molecular Weight

328.2 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/p-1/t4-,6-,7-,10-/m1/s1

InChI Key

IVOMOUWHDPKRLL-KQYNXXCUSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-]

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-]

Synonyms

3',5'-Monophosphate, Adenosine Cyclic
Adenosine Cyclic 3',5' Monophosphate
Adenosine Cyclic 3',5'-Monophosphate
Adenosine Cyclic 3,5 Monophosphate
Adenosine Cyclic Monophosphate
Adenosine Cyclic-3',5'-Monophosphate
AMP, Cyclic
Cyclic 3',5'-Monophosphate, Adenosine
Cyclic AMP
Cyclic AMP, (R)-Isomer
Cyclic AMP, Disodium Salt
Cyclic AMP, Monoammonium Salt
Cyclic AMP, Monopotassium Salt
Cyclic AMP, Monosodium Salt
Cyclic AMP, Sodium Salt
Cyclic Monophosphate, Adenosine
Cyclic-3',5'-Monophosphate, Adenosine
Monophosphate, Adenosine Cyclic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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